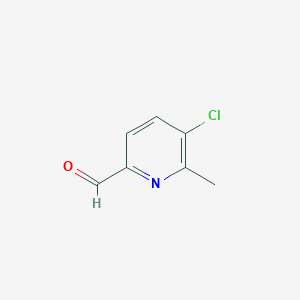

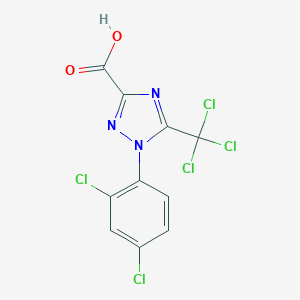

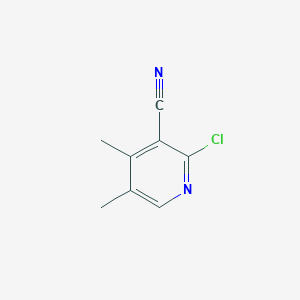

2-Chloro-4,5-dimethylpyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

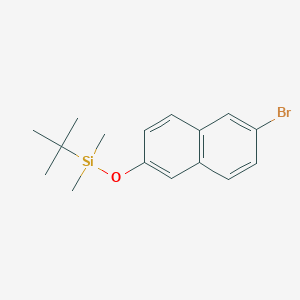

2-Chloro-4,5-dimethylpyridine-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Synthesis of Oxygenated Fuels

The research on polyoxymethylene dimethyl ethers (OME), which are oxygenated fuels for diesel engines, highlights the importance of simpler reactants and efficient catalysts in reducing hazardous exhaust emissions and soot formation. The catalytic synthesis process aims at simplifying existing methods by using fewer steps and less energy, underlining the need for systematic research on new reactants and catalysts for environmental benefits (Baranowski, Bahmanpour, & Kröcher, 2017).

Regioselectivity in Free Radical Bromination

Investigations into the free radical bromination of unsymmetrical dimethylated pyridines, including studies on regioselectivity, have been conducted to better understand the mechanisms involved. These studies extend to unsymmetrical lutidines, revealing that nitrogen in the ring deactivates inductively, affecting the bromination process. Such research contributes to the comprehension of organic synthesis mechanisms and their applications in chemical synthesis (Thapa, Brown, Balestri, & Taylor, 2014).

CO2/CH4 Separation Membranes

Membrane-based technology for CO2/CH4 separation has seen significant advancements, driven by the need to enhance fuel energy content and reduce environmental impacts. This technology, which includes polymeric gas permeation and CO2-selective facilitated transport membranes, offers high energy efficiency and simplicity in design. Research in this area continues to evolve, aiming at improving separation performance and efficiency for industrial applications (Zhang, Sunarso, Liu, & Wang, 2013).

Electrochemical and Energy Storage Technology

The development of electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage represents a significant area of research. These RTILs, due to their easy handling and compatibility with various materials, are being explored for their potential in electrochemical applications, including the creation of bimetallic surfaces for catalysis (Tsuda, Stafford, & Hussey, 2017).

Propriétés

IUPAC Name |

2-chloro-4,5-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-11-8(9)7(3-10)6(5)2/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDVPDPHUNZVER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561750 |

Source

|

| Record name | 2-Chloro-4,5-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125731-30-8 |

Source

|

| Record name | 2-Chloro-4,5-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.